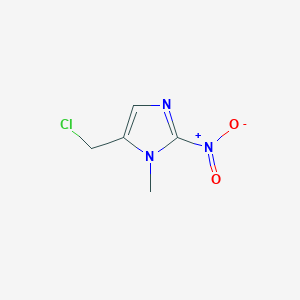
3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Overview
Description
The compound “3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine” is a complex organic molecule. It contains functional groups such as an amine (-NH2), a triazole ring (a five-membered ring containing three nitrogen atoms), a butylthio group (a sulfur atom bonded to a butyl group), and a difluoromethyl group (a carbon atom bonded to two fluorine atoms and one hydrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, difluoromethylation processes have been studied extensively. These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . A variety of methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been used to construct C(sp3)–CF2H bonds .
Scientific Research Applications
Chemical Synthesis and Structural Studies
Amination of 1,2,4-Triazines : The amination of triazines, closely related to the target compound, results in the formation of 3-amino-1,2,4-triazines. The process involves substitutions influenced by the character of the leaving group (Rykowski & Plas, 1982).
Structural Analysis : Studies of structurally similar compounds like 4-amino-3-butyl-1,2,4-triazole-5-thione offer insights into the molecular structure, forming hydrogen-bonded dimers and linked columns, which could be relevant for understanding the chemical behavior of the target compound (Belcher & Squattrito, 2006).
Desulfurization and Deamination Condensation : Metal- and oxidant-free desulfurization and deamination condensation methods have been developed for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines, which could potentially be applied to the synthesis of the target compound (Guo et al., 2021).
Industrial Applications
- Industrial Use of Amino-1,2,4-Triazoles : Amino-1,2,4-triazoles, similar to the target compound, are widely used in agriculture, medicine, and high-energy substances. Their derivatives are important in the production of insecticides, fungicides, and various medical drugs due to their hepatoprotective and antioxidant properties (Nazarov et al., 2022).
Biological and Photophysical Properties
Antitumor Activity : Derivatives of 1,2,4-triazoles, including similar compounds to the target molecule, have been synthesized and evaluated for their antitumor activities. For example, certain derivatives have shown promising results against cancer cell lines (叶姣 et al., 2015).
Fluorescence and Aggregation-Induced Emission : The photophysical properties such as fluorescence and aggregation-induced emission of synthesized 1H-1,2,4-triazol-3-amines provide insights into their potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N4S/c1-2-3-4-14-7-12-11-6(5(8)9)13(7)10/h5H,2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKXFWOAZSFOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B3038612.png)




![2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3038622.png)
![(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3038623.png)



![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3038627.png)
![[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B3038628.png)

